Tris[2-(butylsulfanyl)ethyl](oxo)-lambda~5~-phosphane
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Overview
Description
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. The specific structure of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane includes three 2-(butylsulfanyl)ethyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom, forming a lambda5 configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with a Grignard reagent. The general reaction scheme can be represented as follows:
Preparation of Grignard Reagent: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with a chlorophosphine under controlled conditions to form the desired tertiary phosphine.
Industrial Production Methods
In an industrial setting, the production of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles. The butylsulfanyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tris(2-carboxyethyl)phosphine: A reducing agent frequently used in biochemistry.
Tris(2-butoxyethyl)phosphate: An organic flame retardant.
Uniqueness
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is unique due to its specific combination of butylsulfanyl groups and the lambda5 configuration of the phosphorus atom. This unique structure imparts distinct steric and electronic properties, making it a valuable ligand in various catalytic applications.
Properties
CAS No. |
37753-38-1 |
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Molecular Formula |
C18H39OPS3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
1-[2-[bis(2-butylsulfanylethyl)phosphoryl]ethylsulfanyl]butane |
InChI |
InChI=1S/C18H39OPS3/c1-4-7-13-21-16-10-20(19,11-17-22-14-8-5-2)12-18-23-15-9-6-3/h4-18H2,1-3H3 |
InChI Key |
WGFHIAXWKDLEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCP(=O)(CCSCCCC)CCSCCCC |
Origin of Product |
United States |
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